Cas no 65054-80-0 (2-(2-methylphenyl)formamido-4-(methylsulfanyl)butanoic acid)
2-(2-methylphenyl)formamido-4-(methylsulfanyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- Methionine,N-(2-methylbenzoyl)-
- 2-[(2-METHYLBENZOYL)AMINO]-4-(METHYLTHIO)BUTANOIC ACID
- 2-[(2-methylbenzoyl)amino]-4-methylsulfanylbutanoic acid
- 2-(2-methylphenyl)formamido-4-(methylsulfanyl)butanoic acid
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Computed Properties
- Exact Mass: 266.08518
Experimental Properties
- PSA: 69.23
2-(2-methylphenyl)formamido-4-(methylsulfanyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-08362-0.05g |
2-[(2-methylphenyl)formamido]-4-(methylsulfanyl)butanoic acid |
65054-80-0 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-08362-0.1g |
2-[(2-methylphenyl)formamido]-4-(methylsulfanyl)butanoic acid |
65054-80-0 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-08362-0.25g |
2-[(2-methylphenyl)formamido]-4-(methylsulfanyl)butanoic acid |
65054-80-0 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-08362-0.5g |
2-[(2-methylphenyl)formamido]-4-(methylsulfanyl)butanoic acid |
65054-80-0 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
| Enamine | EN300-08362-1.0g |
2-[(2-methylphenyl)formamido]-4-(methylsulfanyl)butanoic acid |
65054-80-0 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-08362-2.5g |
2-[(2-methylphenyl)formamido]-4-(methylsulfanyl)butanoic acid |
65054-80-0 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
| Enamine | EN300-08362-5.0g |
2-[(2-methylphenyl)formamido]-4-(methylsulfanyl)butanoic acid |
65054-80-0 | 95.0% | 5.0g |
$743.0 | 2025-03-21 | |
| Enamine | EN300-08362-10.0g |
2-[(2-methylphenyl)formamido]-4-(methylsulfanyl)butanoic acid |
65054-80-0 | 95.0% | 10.0g |
$1101.0 | 2025-03-21 | |
| 1PlusChem | 1P00F826-50mg |
2-[(2-METHYLBENZOYL)AMINO]-4-(METHYLTHIO)BUTANOIC ACID |
65054-80-0 | 95% | 50mg |
$111.00 | 2024-04-22 | |
| 1PlusChem | 1P00F826-100mg |
2-[(2-METHYLBENZOYL)AMINO]-4-(METHYLTHIO)BUTANOIC ACID |
65054-80-0 | 95% | 100mg |
$140.00 | 2024-04-22 |
2-(2-methylphenyl)formamido-4-(methylsulfanyl)butanoic acid Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-(2-methylphenyl)formamido-4-(methylsulfanyl)butanoic acid
Introduction to 2-(2-methylphenyl)formamido-4-(methylsulfanyl)butanoic acid (CAS No. 65054-80-0)
2-(2-methylphenyl)formamido-4-(methylsulfanyl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 65054-80-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining a benzyl amide moiety with a thioether functional group, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of both aromatic and aliphatic components, coupled with polar functional groups, makes it a versatile scaffold for designing molecules with tailored biological activities.
The structure of 2-(2-methylphenyl)formamido-4-(methylsulfanyl)butanoic acid can be dissected into several key functional units. The benzyl amide segment (2-(2-methylphenyl)formamido) contributes to hydrophobic interactions and can serve as a linker in peptidomimetic designs. The 4-(methylsulfanyl)butanoic acid moiety introduces both a sulfur-containing group and a carboxylic acid functionality, enhancing the molecule's solubility and reactivity. This combination of features positions the compound as a promising candidate for further derivatization and exploration in various chemical and biological contexts.
In recent years, the pharmaceutical industry has seen a surge in the development of molecules incorporating sulfur atoms due to their ability to modulate enzyme activity and interact with biological targets. The methylsulfanyl group in this compound is particularly noteworthy, as it has been implicated in enhancing binding affinity and metabolic stability in drug candidates. For instance, studies have shown that thioether-containing compounds often exhibit improved pharmacokinetic profiles, making them attractive for therapeutic applications. The benzyl amide moiety, on the other hand, is frequently employed in medicinal chemistry to mimic peptide bonds while maintaining synthetic accessibility.
The synthesis of 2-(2-methylphenyl)formamido-4-(methylsulfanyl)butanoic acid typically involves multi-step organic transformations, starting from commercially available precursors such as 2-methylbenzaldehyde and 4-methylthiobutyric acid. Key steps include condensation reactions to form the amide bond, followed by functional group modifications to introduce the thioether linkage. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These synthetic strategies are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical research.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The flexibility of its core structure allows for modifications at multiple positions, enabling chemists to explore a wide range of biological activities. For example, derivatives of this compound have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The carboxylic acid group can be esterified or amidated to enhance solubility or binding interactions, while the aromatic ring can be further functionalized with electrophiles or nucleophiles to introduce additional biological relevance.
Recent advancements in computational chemistry have also played a pivotal role in understanding the properties of 2-(2-methylphenyl)formamido-4-(methylsulfanyl)butanoic acid. Molecular modeling studies have revealed insights into its binding modes with potential target proteins, providing valuable guidance for structure-activity relationship (SAR) studies. These computational approaches complement experimental efforts by predicting how small changes in the molecular structure might affect biological activity. Such integrative strategies are becoming increasingly essential in modern drug discovery pipelines.
The biological evaluation of this compound has been carried out using both in vitro and in vivo assays. Initial studies have demonstrated promising interactions with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory pathways. Additionally, preliminary pharmacokinetic studies suggest that derivatives of this compound exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings underscore its potential as a lead compound for further optimization.
In conclusion,2-(2-methylphenyl)formamido-4-(methylsulfanyl)butanoic acid (CAS No. 65054-80-0) represents an intriguing molecule with significant pharmaceutical promise. Its unique structural features, combined with recent advancements in synthetic and computational chemistry, make it a valuable asset for researchers exploring novel therapeutic agents. As the field of medicinal chemistry continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the next generation of drugs.
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